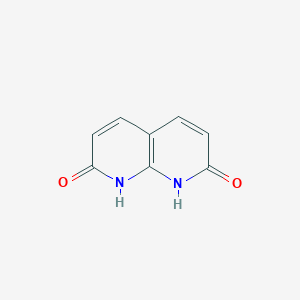

1,8-Naphthyridine-2,7-diol

説明

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Contemporary Chemistry

The 1,8-naphthyridine scaffold is a prominent nitrogen-containing heterocyclic compound that has attracted considerable attention from researchers in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its appeal stems from its versatile synthesis, reactivity, and wide range of biological activities. researchgate.net Over the last five years, extensive research has been conducted to uncover new pharmacological applications for this scaffold. researchgate.net

Derivatives of 1,8-naphthyridine are recognized for a broad spectrum of pharmacological activities, including:

Antimicrobial researchgate.net

Antiviral researchgate.net

Anticancer researchgate.net

Anti-inflammatory nih.gov

Antihypertensive nih.gov

Analgesic nih.gov

The adaptability of the 1,8-naphthyridine structure allows for chemical modifications that can enhance the physicochemical properties of these compounds, leading to optimized therapeutic effects. mdpi.com This has made the 1,8-naphthyridine scaffold a key building block in the design of libraries of compounds with diverse biological functions. researchgate.net For instance, modifications at specific positions of the quinolone structure, which contains a 1,8-naphthyridine core, can convert antibacterial agents into potential anticancer analogs. researchgate.net

The structural rigidity and luminescence properties of naphthyridine derivatives also make them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net

Historical Context of Naphthyridine Derivatives in Scientific Inquiry

The exploration of naphthyridine derivatives in science has a significant history, with the 1,8-naphthyridine core being a key area of focus. One of the earliest and most well-known derivatives is nalidixic acid, which was introduced into clinical practice in 1967 for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com This marked a significant milestone in the therapeutic application of this class of compounds.

Early synthetic methods for creating 1,8-naphthyridines included the Skraup synthesis, which was adapted using various starting materials. researchgate.net Over the years, numerous synthetic routes have been developed, including the Friedländer reaction, which allows for the gram-scale synthesis of 1,8-naphthyridines in water, offering a more environmentally friendly approach. acs.org

The scientific interest in 1,8-naphthyridine derivatives has expanded beyond their antibacterial properties. Researchers have investigated their potential in treating a wide array of conditions, including cancer, viral infections, and neurological disorders. researchgate.netnih.gov This broad range of study highlights the enduring importance of the naphthyridine scaffold in the quest for new therapeutic agents.

Overview of Research Directions for 1,8-Naphthyridine-2,7-diol

Current research on this compound and its derivatives is exploring several promising avenues:

Medicinal Chemistry and Drug Discovery: The compound serves as a valuable building block in drug discovery due to its unique structure. smolecule.com The presence of two hydroxyl groups and the naphthyridine core allows for the attachment of various functional groups, enabling the creation of tailored molecules for specific biological targets. smolecule.com Research has shown that derivatives exhibit a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. smolecule.com

Fluorescent Sensors: this compound is utilized in the development of chemosensors for detecting heavy metals, such as mercury, due to its fluorescent properties when bound to metal ions. smolecule.com Its derivatives have also been studied for their ability to sense monosaccharides. rsc.org

Materials Science: The compound's distinct properties make it suitable for applications in organic electronics and photonic devices. smolecule.com Its rigid and planar structure is advantageous for creating materials used in organic light-emitting diodes (OLEDs). researchgate.net

Biomolecular Interactions and Proteomics: Investigations into the interactions of this compound with biomolecules like nucleosides suggest potential uses in biosensing technologies. smolecule.com In proteomics research, the diol group can be tagged with reporter groups, such as biotin (B1667282) or fluorescent dyes, to identify and quantify specific proteins in complex biological samples. smolecule.com This has implications for studying protein-protein interactions, protein expression levels, and post-translational modifications. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALSNRALPCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413289 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49655-93-8 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Naphthyridine 2,7 Diol and Its Precursors

Classical Approaches in 1,8-Naphthyridine (B1210474) Synthesis

Skraup Synthesis and Adaptations

The Skraup synthesis, traditionally used for quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,8-naphthyridines, an aminopyridine is used as the starting material. Different isomers of naphthyridine can be produced depending on the position of the amino group on the pyridine (B92270) ring; 1,8-naphthyridines are typically derived from 2-aminopyridines. nih.gov However, these reactions can be aggressive and may not be ideal for producing highly functionalized, sensitive molecules like 1,8-naphthyridine-2,7-diol without appropriate protecting group strategies.

A modified Skraup reaction, the Doebner-Von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This allows for greater variation in the substitution pattern of the final product. The reaction of a 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the 1,8-naphthyridine skeleton. The introduction of hydroxyl groups at the 2 and 7 positions via this method would necessitate specifically substituted precursors.

Doebner-Von-Miller Reaction

As a modification of the Skraup synthesis, the Doebner-Von Miller reaction offers a more versatile route to substituted quinolines and, by extension, naphthyridines. It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. For the synthesis of 1,8-naphthyridines, a 2-aminopyridine derivative is the key starting material. The reaction is typically catalyzed by Lewis acids or strong Brønsted acids. The specific precursors required to yield a 2,7-dihydroxy substituted 1,8-naphthyridine are not commonly reported, suggesting that this method may be less direct for this particular target.

Gould–Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and can be extended to the preparation of hydroxynaphthyridines. mdpi.com The reaction commences with the condensation of an aniline (or in this case, an aminopyridine) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. mdpi.com The use of 2,6-diaminopyridine as a starting material in a Gould-Jacobs type reaction could theoretically lead to the formation of a dihydroxynaphthyridine. The initial condensation would likely occur at both amino groups, and subsequent cyclization could potentially form the desired 1,8-naphthyridine-2,7-dione, the tautomer of this compound. This dione is a crucial precursor for further derivatization.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2,6-Diaminopyridine | Diethyl ethoxymethylenemalonate | 1,8-Naphthyridine-2,7-dione precursor | Condensation followed by thermal cyclization |

Table 1: Proposed Gould-Jacobs approach to a 1,8-Naphthyridine-2,7-dione precursor.

Niementowski Reaction for 1,8-Naphthyridine-2,4-diols

The Niementowski reaction, which condenses anthranilic acids with ketones or esters to form γ-hydroxyquinolines, can be adapted for naphthyridine synthesis. google.com By employing an amino-substituted nicotinic acid, it is possible to construct the second pyridine ring. For instance, the condensation of an aminonicotinic acid ester with a simple ester in the presence of a strong base like metallic sodium can yield 1,8-naphthyridine-2,4-diols. google.com While this method directly furnishes hydroxylated naphthyridines, achieving the specific 2,7-diol substitution pattern would require a carefully chosen aminopyridine precursor with a carboxylic acid or ester at the 3-position and an amino group at the 2-position, along with another functional group that can be converted to a hydroxyl group at the 6-position of the pyridine ring.

Friedlander Reaction and its Variations

The Friedlander synthesis is one of the most versatile and widely used methods for the preparation of quinolines and 1,8-naphthyridines. acs.org It involves the condensation of a 2-aminopyridine-3-carbaldehyde (2-aminonicotinaldehyde) or a corresponding ketone with a compound containing an active methylene group. acs.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base.

To synthesize this compound via this route, a potential strategy would involve the reaction of a 2-amino-6-hydroxypyridine-3-carbaldehyde with a β-keto ester, followed by hydrolysis and decarboxylation. Alternatively, a more common approach involves the synthesis of a precursor that can be subsequently converted to the diol. A key intermediate, 2,7-dichloro-1,8-naphthyridine, can be synthesized and subsequently hydrolyzed to the desired diol. The synthesis of 2,7-dichloro-1,8-naphthyridine can be achieved from 1,8-naphthyridine-2,7-dione by treatment with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The resulting dichloro derivative can then undergo nucleophilic substitution with an alkoxide, followed by deprotection to yield this compound. mdpi.com

| Precursor | Reagents | Intermediate |

| 1,8-Naphthyridine-2,7-dione | PCl₅, POCl₃ | 2,7-Dichloro-1,8-naphthyridine |

| 2,7-Dichloro-1,8-naphthyridine | Sodium methoxide, then HBr/AcOH | This compound |

Table 2: Two-step synthesis of this compound from 1,8-Naphthyridine-2,7-dione.

The synthesis of the precursor 1,8-naphthyridine-2,7-dione can be accomplished through the cyclization of 2,6-diaminopyridine with malonic acid or its derivatives under acidic conditions.

Knorr Condensation

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid. The analogous reaction for 1,8-naphthyridines would require the synthesis of a β-keto-N-(pyridin-2-yl)amide. Cyclization of such a precursor could potentially lead to a hydroxy-1,8-naphthyridinone. To achieve the 2,7-diol substitution, a more complex starting aminopyridine with a pre-installed hydroxyl or protected hydroxyl group would be necessary. The harsh acidic conditions of the Knorr synthesis can be a limitation, often requiring robust substrates.

Combes Reaction for 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives

The Combes reaction is a well-established method for the synthesis of quinolines, and its application has been extended to the preparation of 1,8-naphthyridine derivatives. This reaction typically involves the acid-catalyzed condensation of an aniline with a β-diketone. In the context of 1,8-naphthyridine synthesis, a key adaptation involves the use of a diaminopyridine as the amine component.

Specifically, the synthesis of 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives can be achieved through the condensation of 2,6-diaminopyridine with various 1,3-diketones. The reaction is generally carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization and dehydration steps. The general scheme for this reaction involves the initial formation of a Schiff base intermediate from one of the amino groups of 2,6-diaminopyridine and one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular electrophilic attack of the second amino group onto the other carbonyl group, leading to a cyclized intermediate which then dehydrates to form the aromatic 1,8-naphthyridine ring system. The substituents at the 5 and 7 positions of the resulting 1,8-naphthyridine are determined by the R groups of the starting 1,3-diketone.

Povarov Reaction for Indolo[3,2-c]asianpubs.orgekb.egnaphthyridines

The Povarov reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, typically involving a formal [4+2] cycloaddition between an imine and an electron-rich alkene. While direct and specific examples for the synthesis of Indolo[3,2-c] asianpubs.orgekb.egnaphthyridines using the Povarov reaction are not extensively detailed in the readily available literature, the principles of this reaction are applicable to the construction of complex fused heterocyclic systems. The reaction generally proceeds via the formation of an N-arylimine, which then reacts with a dienophile. The versatility of the Povarov reaction allows for the use of a wide range of substituted anilines and aldehydes to generate the imine in situ, and various electron-rich alkenes or alkynes can act as the dienophile. For the synthesis of a complex system like an indolo[3,2-c] asianpubs.orgekb.egnaphthyridine, a plausible retrosynthetic analysis would involve the reaction of a suitably functionalized indole-derived imine with an appropriate dienophile, or an intramolecular variant where the dienophile is tethered to the imine-forming component. A catalyst, often a Lewis acid, is typically employed to promote the reaction.

Meth-Cohn Reaction

The Meth-Cohn reaction provides a route to substituted 1,8-naphthyridines through a Vilsmeier-Haack type cyclization. A notable example of this reaction is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. In this procedure, N-(pyridin-2-yl)acetamide is treated with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds through the formation of a Vilsmeier-Haack reagent, which then acts as both a formylating and cyclizing agent. The N-(pyridin-2-yl)acetamide is first activated by the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the pyridine ring. Subsequent aromatization and introduction of a chlorine atom at the 2-position and a formyl group at the 3-position yield the desired 2-chloro-3-formyl-1,8-naphthyridine. This compound serves as a versatile precursor for further functionalization of the 1,8-naphthyridine core. The presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide has been found to facilitate the cyclization process semanticscholar.org.

Pfitzinger-Borsche Reaction for Quinoline-4-carboxylic acid analogs

The Pfitzinger-Borsche reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. This reaction can be adapted for the synthesis of 1,8-naphthyridine analogs. The general mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. For the synthesis of 1,8-naphthyridine analogs, aza-analogs of isatin or the carbonyl component would be required. While the Pfitzinger reaction is a common method for preparing quinoline derivatives, specific examples with detailed research findings for the synthesis of this compound analogs are not prominently featured in the available literature. However, the fundamental principles of this reaction suggest its potential for accessing such structures through the use of appropriately substituted starting materials.

Modern Synthetic Strategies for this compound Analogs

SeO₂ Oxidation of 2,7-dimethyl-1,8-naphthyridine (B83737) to 1,8-Naphthyridine-2,7-dicarboxaldehyde

The selective oxidation of methyl groups on the 1,8-naphthyridine ring is a crucial transformation for introducing carbonyl functionalities. Selenium dioxide (SeO₂) is a well-known reagent for the allylic and benzylic oxidation of methyl and methylene groups to aldehydes and ketones. This reagent has been successfully employed in the oxidation of methyl groups on the 1,8-naphthyridine core.

A specific example of this is the oxidation of the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine. This reaction, when carried out with SeO₂ in 1,4-dioxane, selectively oxidizes the methyl group to the corresponding formyl group, yielding 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde in a 75% yield. This demonstrates the utility of SeO₂ for the regioselective functionalization of substituted 1,8-naphthyridines. While this example illustrates the oxidation of one methyl group, similar conditions can be envisioned for the oxidation of 2,7-dimethyl-1,8-naphthyridine to the corresponding 1,8-naphthyridine-2,7-dicarboxaldehyde.

| Reactant | Reagent | Solvent | Product | Yield |

| 2-acetylamino-7-methyl-1,8-naphthyridine | SeO₂ | 1,4-Dioxane | 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde | 75% |

Cyclization of 2,6-diaminopyridine with DL-malic acid

The cyclization of 2,6-diaminopyridine with DL-malic acid represents a foundational method for constructing the 1,8-naphthyridine framework. This reaction proceeds through a condensation mechanism, where the amino groups of the pyridine derivative react with the dicarboxylic acid functionality of malic acid. The reaction is typically carried out under acidic conditions and at elevated temperatures to facilitate the necessary dehydration and ring-closure steps. The diol product, this compound, is formed as the heterocyclic system is established. DL-malic acid is a readily available and inexpensive starting material, making this a practical, albeit sometimes low-yielding, approach. usda.gov The reaction conditions, such as the choice of acid catalyst and solvent, can significantly influence the efficiency of the cyclization and the purity of the resulting product.

Improved and Milder Methods for 2,7-Diamino-1,8-naphthyridine

Recognizing the limitations of harsh reaction conditions, researchers have developed improved and milder methods for the synthesis of key precursors like 2,7-diamino-1,8-naphthyridine. One such improved method has been reported that avoids the aggressive conditions of earlier syntheses. nih.govresearchgate.net This particular advancement is significant as it provides a more accessible route to a versatile intermediate that can be further functionalized to a variety of 2,7-disubstituted-1,8-naphthyridines. The milder conditions not only make the synthesis more practical and safer but can also lead to higher yields and cleaner reaction profiles, reducing the need for extensive purification.

Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines

The ability to introduce different functional groups at the 2 and 7 positions of the 1,8-naphthyridine ring is critical for tuning its chemical and physical properties. A number of synthetic routes have been established to produce 2,7-difunctionalized derivatives. These methods often start from a pre-formed naphthyridine core, such as 2,7-diamino-1,8-naphthyridine or 2,7-dichloro-1,8-naphthyridine, and then employ standard organic transformations to introduce new functionalities. For example, amino groups can be converted to other functionalities via diazotization reactions, and chloro groups are susceptible to nucleophilic substitution. These approaches have enabled the synthesis of a diverse library of 2,7-difunctionalized-1,8-naphthyridines, which are valuable for various applications, including as ligands for metal complexes and as building blocks for supramolecular structures. nih.govresearchgate.net

Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of 1,8-naphthyridines is no exception. Green chemistry approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. One notable green method for the synthesis of substituted 1,8-naphthyridines is the Friedländer reaction performed in water as the solvent. rsc.orgnih.gov This approach offers a significant environmental advantage over traditional methods that often rely on volatile and toxic organic solvents. Furthermore, catalyst-free, one-pot, three-component domino reactions in ethanol have been developed for the efficient synthesis of functionalized nih.govconnectjournals.comnaphthyridine derivatives. rsc.org These methods not only align with the principles of green chemistry but can also offer practical advantages such as simplified workup procedures and improved reaction yields. The use of microwave-assisted synthesis has also been explored as a green technique to accelerate reaction times and improve energy efficiency in the preparation of 1,8-naphthyridine scaffolds. researchgate.net

Synthesis of Derivatized this compound Scaffolds

The this compound scaffold serves as a versatile platform for the construction of more complex molecular architectures. Through derivatization of the hydroxyl groups, a wide range of functional molecules can be accessed, including diimines and macrocyclic structures.

Condensation with Primary Amines to form Diimines

The hydroxyl groups of this compound can be readily converted to other functional groups, such as aldehydes, which can then undergo condensation reactions with primary amines to form diimines. This transformation is a straightforward and efficient way to introduce new substituents and extend the molecular framework. The resulting diimine derivatives are often colored compounds and can exhibit interesting electronic and photophysical properties. The imine linkage is also dynamic in some cases, allowing for the possibility of creating reversible covalent bonds, which is a valuable feature in the design of self-healing materials and dynamic combinatorial libraries.

Incorporation into Macrocyclic Structures

The rigid and well-defined geometry of the 1,8-naphthyridine unit makes it an excellent building block for the construction of macrocyclic structures. By linking two or more naphthyridine units together with flexible or rigid linkers, a variety of macrocycles with different sizes, shapes, and functionalities can be synthesized. These macrocycles can act as hosts for various guest molecules, forming inclusion complexes through non-covalent interactions such as hydrogen bonding and π-π stacking. The synthesis of these macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of linker is crucial in determining the properties of the resulting macrocycle, including its cavity size, flexibility, and binding affinity for specific guests. researchgate.net

Synthesis of Naphthyridine-Boronic Acid Derivatives

The introduction of a boronic acid functional group onto the 1,8-naphthyridine scaffold is a significant transformation, as it opens up possibilities for further functionalization, particularly through cross-coupling reactions. While direct methods for the synthesis of this compound-boronic acid derivatives are not extensively documented, general methodologies for the synthesis of aryl and heteroaryl boronic acids can be applied. Additionally, specific examples of boronic acid addition to the 1,8-naphthyridine ring have been reported.

A key approach for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate. This is followed by acidic hydrolysis to yield the boronic acid. In the context of a naphthyridine core, this would typically involve the initial formation of a halo-substituted naphthyridine, which can then be converted to the corresponding organometallic species.

Another relevant method is the palladium-catalyzed cross-coupling reaction of a halo-naphthyridine with a diboron reagent, such as bis(pinacolato)diboron. This reaction, often referred to as the Miyaura borylation, is a versatile method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids.

A specific example of functionalizing the 1,8-naphthyridine ring system using boronic acids involves the addition of aryl boronic acids to 1,8-naphthyridine N-oxides. This reaction proceeds in the presence of an acid catalyst and results in the formation of 7-aryl-1,8-naphthyridines nih.gov. This demonstrates the reactivity of the naphthyridine ring towards boronic acid reagents.

The synthesis of borinic acids and their derivatives, which are closely related to boronic acids, can be achieved through several strategies. These include the reaction of organometallic reagents with trialkoxyboranes or the reaction of triarylboranes with a bidentate ligand mdpi.com. These methods could potentially be adapted for the synthesis of naphthyridine-containing borinic acid derivatives.

The following table summarizes a general synthetic approach for the preparation of a naphthyridine-boronic acid derivative, based on common methodologies for aryl boronic acid synthesis.

Table 1: General Synthesis of a Naphthyridine-Boronic Acid Derivative

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Halo-1,8-naphthyridine derivative | n-Butyllithium | THF, -78 °C | Lithiated 1,8-naphthyridine derivative |

| 2 | Lithiated 1,8-naphthyridine derivative | Trimethyl borate | -78 °C to room temperature | 1,8-Naphthyridine boronic ester |

It is important to note that the specific reaction conditions, such as temperature, solvent, and choice of catalyst, would need to be optimized for each specific 1,8-naphthyridine substrate to achieve the desired boronic acid derivative in good yield. The reactivity of the 1,8-naphthyridine ring system and the influence of other substituents on the ring will play a crucial role in the outcome of these synthetic transformations.

Spectroscopic and Analytical Characterization in 1,8 Naphthyridine 2,7 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of 1,8-naphthyridine (B1210474) derivatives, providing detailed information about the molecular structure at the atomic level. Different nuclei, including ¹H, ¹⁹F, ¹¹B, and ³¹P, are probed to characterize various classes of these compounds.

Proton NMR (¹H NMR) is instrumental in identifying the protons attached to the naphthyridine core. The chemical shifts of these protons are sensitive to the substituents on the ring system. For diimine derivatives of 1,8-naphthyridine-2,7-dicarboxaldehyde, the protons at the 3- and 4-positions of the naphthyridine ring typically appear as doublets in the region of δ 8.15–8.30 ppm. researchgate.net The imine proton (N=C-H) itself gives a characteristic singlet peak around δ 8.50 ppm. researchgate.net

In other substituted 1,8-naphthyridines, such as 1,8-naphthyridine-3-carboxylic acid derivatives, the aromatic protons are observed over a broader range, typically between δ 7.00 and 8.51 ppm. orientjchem.org For 2,7-dihydroxy-1,8-naphthyridine, the ¹H NMR spectrum in DMSO-d₆ provides a clear signature for purity assessment. researchgate.net The analysis of various derivatives shows that the chemical shifts of naphthyridine protons can extend to regions between 8.3 and 9.1 ppm, depending on the electronic nature of the substituents. ijpsr.com For instance, a 1,8-naphthyridine-boronic acid derivative showed characteristic signals for the naphthyridine protons at δ 8.33 (m), 8.01 (d), and 7.87 (d) ppm in DMSO-d₆. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Naphthyridine Protons in Various Derivatives

| Derivative Class | Proton Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| Diimine Derivatives | H-3, H-4 | ~8.15 - 8.30 (d) | CDCl₃ | researchgate.net |

| Diimine Derivatives | N=C-H | ~8.50 (s) | CDCl₃ | researchgate.net |

| Carboxylic Acid Derivatives | Aromatic-H | ~7.00 - 8.51 | - | orientjchem.org |

| Boronic Acid Derivative | Aromatic-H | 8.33 (m), 8.01 (d), 7.87 (d) | DMSO-d₆ | rsc.org |

| Hydrazono Derivatives | H-3 to H-7 | ~8.1 - 9.1 | - | ijpsr.com |

For fluorinated 1,8-naphthyridine derivatives, ¹⁹F NMR spectroscopy is essential for characterization. In studies of 1,8-naphthyridine-based boron complexes, the ¹⁹F NMR spectra provide distinct signals for fluorine atoms in different chemical environments. researchgate.net For example, in a series of difluoro-boron complexes containing a trifluoromethyl (CF₃) group, the fluorine atoms of the CF₃ group appeared as a singlet in the range of -60.69 to -60.83 ppm. researchgate.net The fluorine atoms attached directly to the boron atom were observed as a distorted quartet between -129.81 and -130.18 ppm. researchgate.net In another case, a fluorinated aromatic substituent on a naphthyridine derivative showed a singlet at δ = -118.4 ppm. uni-rostock.de This technique is also used to confirm the formation of products in reactions involving fluorinated precursors. rsc.org

¹¹B NMR spectroscopy is a crucial technique for studying 1,8-naphthyridine ligands that have been complexed with boron-containing moieties. The chemical shift and multiplicity of the boron signal give insights into its coordination environment. For instance, in dicopper(I) boryl complexes supported by a 1,8-naphthyridine ligand, the ¹¹B NMR spectrum of a pinacolboryl (Bpin) derivative showed a single broad resonance at 21.7 ppm, confirming the formation of the boryl complex. rsc.org In more complex systems, such as those involving diborane, a single broad resonance at 38.5 ppm was observed in the ¹¹B{¹H} NMR spectrum. d-nb.info Another boron complex exhibited a signal at 0.3 ppm, which was attributed to the superposition of two ¹¹B signals due to identical coordination numbers. d-nb.info The characterization of various 1,8-naphthyridine-based boron complexes has been successfully achieved using ¹¹B NMR spectroscopy. researchgate.netscispace.com

When 1,8-naphthyridine serves as a scaffold for phosphine (B1218219) ligands, ³¹P{¹H} NMR spectroscopy is the primary method for characterization and for studying their coordination to metal centers. magritek.com The chemical shift of the phosphorus signal is highly sensitive to its oxidation state and coordination environment. In a diphosphino-functionalized 1,8-naphthyridine ligand system, signals corresponding to CH₂P and CHP phosphorus nuclei were found at 34.0 and 7.6 ppm, respectively. d-nb.info Upon coordination to a boron center, the signal for the coordinated phosphorus nucleus broadens significantly and shifts, for example, to 56.0 ppm, while the uncoordinated phosphorus signal remains sharper at 19.8 ppm. d-nb.info A variety of P,N-hybrid ligands based on the 1,8-naphthyridine backbone have been synthesized, with ³¹P NMR signals appearing at characteristic chemical shifts, such as δ 69.3 ppm for a diphosphine ligand. scispace.com A fluorene-linked phosphino-naphthyridine ligand exhibited a single ³¹P{H} NMR resonance at 46.9 ppm. csic.es

Table 2: Selected ³¹P{¹H} NMR Chemical Shifts for Phosphine-Containing Naphthyridine Ligands and Complexes

| Compound/Complex Type | Phosphorus Environment | Chemical Shift (δ, ppm) | Reference |

| Diphosphine Ligand | CH₂P | 34.0 | d-nb.info |

| Diphosphine Ligand | CHP | 7.6 | d-nb.info |

| Boron Adduct | P -Boron | 56.0 (broad) | d-nb.info |

| Boron Adduct | Uncoordinated P | 19.8 | d-nb.info |

| PNNPF lu Ligand | Diisopropylp hosphaneyl | 46.9 | csic.es |

| Diphosphine Ligand | P₂N₃ core | 69.3 | scispace.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify key functional groups within 1,8-naphthyridine derivatives by detecting their characteristic vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structural integrity of 1,8-Naphthyridine-2,7-diol. The technique provides the exact mass of the molecule, which serves as a primary confirmation of its elemental composition. For this compound, the molecular formula is C₈H₆N₂O₂, corresponding to a monoisotopic mass of 162.04 Da. nih.gov

Electron Ionization (EI) mass spectrometry is commonly used to analyze such aromatic compounds. The resulting mass spectrum displays a molecular ion peak (M⁺˙) corresponding to the intact molecule. Analysis of related dihydroxy-aromatic compounds provides insight into the expected fragmentation patterns. For instance, studies on naphthalenediol isomers, which are structurally analogous, show that the relative position of the hydroxyl groups significantly influences fragmentation. aip.org While many diol isomers exhibit prominent peaks from the loss of carbon monoxide ([M-CO]⁺˙) and a formyl radical ([M-HCO]⁺), compounds with hydroxyl groups in close proximity (the peri position, like in 1,8-dihydroxynaphthalene) show a more facile loss of a water molecule. aip.org This suggests that the mass spectrum of this compound would likely be characterized by an initial loss of water due to the proximity of the two hydroxyl groups.

Table 1: Key Mass Spectrometric Data for this compound This table is based on computed data and fragmentation principles from analogous compounds.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | nih.gov |

| Molecular Weight | 162.15 g/mol | nih.gov |

| Exact Mass | 162.042927438 Da | nih.gov |

| Expected Primary Ion | [M]⁺˙ at m/z ≈ 162 | |

| Predicted Key Fragments | [M-H₂O]⁺˙, [M-CO]⁺˙, [M-HCO]⁺ | aip.org |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. For the 1,8-naphthyridine scaffold, XRD studies have been crucial in confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

While a specific crystal structure for the parent this compound is not widely reported in the provided literature, extensive XRD analysis has been performed on its derivatives. acs.orgrsc.org For example, the crystal structure of 2,7-dimethyl-1,8-naphthyridine (B83737) revealed that the fused pyridine (B92270) ring system is nearly planar, with a dihedral angle of just 0.42(3)°. nih.gov In another study, XRD analysis of dicopper(I) complexes supported by a 1,8-naphthyridine-based ligand provided a detailed description of the bonding and electronic structures, which was essential for understanding their stability. rsc.org These studies underscore the power of XRD to provide unambiguous structural proof and detailed insight into the solid-state packing of 1,8-naphthyridine-based compounds. rsc.orgresearchgate.net

Table 2: Representative X-ray Diffraction Findings for 1,8-Naphthyridine Derivatives

| Compound | Key Structural Finding | Reference |

| 2,7-Dimethyl-1,8-naphthyridine | The 1,8-naphthyridine core is almost planar. Molecules form chains via C—H···N hydrogen bonds. | nih.gov |

| Dicopper(I) complexes with DPFN ligand | Confirmed the bimetallic structure and provided precise Cu-O and Cu···Cu distances. | rsc.org |

| Vinyl-1,8-naphthyridine derivatives | Structures of several derivatives were characterized by single-crystal X-ray analysis. | acs.orgfigshare.com |

Thin Layer Chromatography (TLC) and Column Chromatography for Purification

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures. Column chromatography is the primary method for preparative scale purification, while Thin Layer Chromatography (TLC) is used to monitor reaction progress and identify suitable solvent systems for column separation. biotech-asia.orgsciencemadness.org

For 1,8-naphthyridine derivatives, silica (B1680970) gel is commonly employed as the stationary phase in both TLC and column chromatography. nih.govrsc.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297), dichloromethane, or ethanol). The polarity of the solvent system is optimized to achieve effective separation of the target compound from impurities. nih.govrsc.org For instance, in the purification of a 2-cyclopropyl-1,8-naphthyridine derivative, a gradient of 20% to 40% ethyl acetate in hexane was used as the eluent for column chromatography. nih.gov TLC plates are visualized under UV light or by using chemical staining reagents to determine the retention factor (R_f) of the compound. biotech-asia.orgresearchgate.net

Table 3: Typical Chromatographic Conditions for Purifying 1,8-Naphthyridine Derivatives

| Technique | Stationary Phase | Example Mobile Phase (Eluent) | Purpose | Reference |

| Column Chromatography | Silica Gel | 20-40% Ethyl Acetate / Hexane | Isolation and purification of product. | nih.gov |

| Column Chromatography | Silica Gel | 6-9% Ethanol / Chloroform | Purification of a functionalized derivative. | rsc.org |

| Thin Layer Chromatography (TLC) | Silica Gel (e.g., SiO₂, 60/F251) | Hexane / Ethyl Acetate (7.2:2.8) | Monitoring reaction progress and fraction analysis. | rsc.orgresearchgate.net |

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions and photophysical properties of molecules. Derivatives of 1,8-naphthyridine are known to be fluorescent and have been extensively studied as chemosensors. rsc.orgresearchgate.net These studies provide a framework for understanding the potential optical properties of this compound.

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electron promotions to higher energy orbitals. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. For many 1,8-naphthyridine derivatives, spectral changes can be attributed to processes like intramolecular charge transfer (ICT). figshare.com For example, the derivative 2,7-bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) exhibits an emission maximum at 475 nm (blue), which shifts to 535 nm (green) upon binding to a monosaccharide, demonstrating its utility as a fluorescent sensor. nih.gov The specific photophysical properties of this compound would be determined by its unique electronic structure, influenced by the two hydroxyl groups on the aromatic core.

Table 4: Photophysical Properties of Representative Fluorescent 1,8-Naphthyridine Derivatives

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent | Key Feature | Reference |

| BPN | Not specified | 475 nm | CH₂Cl₂ | Emits blue light. | nih.gov |

| BPN-Glucopyranoside Complex | Not specified | 535 nm | CH₂Cl₂ | Fluorescence shifts to green upon binding. | nih.gov |

| Naphthyridine-boronic acid derivative | ~375 nm | ~450 nm | Buffer | Shows fluorescence quenching with Hg²⁺. | rsc.org |

Advanced Applications of 1,8 Naphthyridine 2,7 Diol Derivatives

Medicinal Chemistry and Pharmacological Potential

The versatility of the 1,8-naphthyridine (B1210474) nucleus allows for structural modifications that can lead to compounds with potent and selective pharmacological profiles. Researchers have explored this scaffold to develop novel agents for treating various diseases. tandfonline.comresearchgate.netnih.gov

Antimicrobial Activities

Derivatives of 1,8-naphthyridine have shown promising activity against a variety of microbial pathogens. researchgate.net The foundational structure of several antibacterial drugs is 4-oxo-1,8-naphthyridine-3-carboxylic acid, with nalidixic acid being the first of this class introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov

The antibacterial action of many 1,8-naphthyridine derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov This mechanism is shared with fluoroquinolone antibiotics. mdpi.com For instance, nalidixic acid selectively and reversibly blocks the A subunit of bacterial DNA gyrase. nih.gov

Some synthesized 1,8-naphthyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain 2-amino- ekb.egresearchgate.net-naphthyridine derivatives have been designed as DNA ligase inhibitors with antibacterial potential. researchgate.net

Below is a table summarizing the antibacterial activity of selected 1,8-naphthyridine derivatives:

| Compound | Target Organism(s) | Activity (MIC) | Reference |

| 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Not specified | High antimicrobial activity | nih.gov |

| 1,8-Naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) | S. aureus, B. cereus, E. coli, K. pneumoniae, M. smegmatis | MIC values in the range of 6–7 mM against S. aureus | nih.gov |

Several 1,8-naphthyridine derivatives have also been investigated for their antifungal properties. Studies have shown their efficacy against various fungal strains. For instance, esters of 2-methyl-1,8-naphthyridine-3-carbamic acid have exhibited antifungal properties against Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Similarly, 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives have shown in vitro antifungal activity against the same fungal species. researchgate.net

Furthermore, certain hydrazono and azo derivatives of 1,8-naphthyridine have been found to be active against Aspergillus niger and Candida albicans, with their activity being comparable to the standard drug griseofulvin. nih.gov

An interesting area of research is the synergistic effect of 1,8-naphthyridine derivatives with existing antibiotics, which could help combat multidrug-resistant bacterial strains. mdpi.comnih.gov Although some 1,8-naphthyridine derivatives show no direct antibacterial activity at certain concentrations (MIC ≥ 1.024 µg/mL), they can significantly enhance the efficacy of fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov

This potentiation of antibiotic activity is thought to be due to the structural and mechanistic similarities between 1,8-naphthyridine derivatives and fluoroquinolones, as both can inhibit bacterial DNA gyrase. mdpi.com

The following table illustrates the synergistic effects of 1,8-naphthyridine derivatives with fluoroquinolones:

| 1,8-Naphthyridine Derivative | Antibiotic | Bacterial Strain | Reduction in Antibiotic MIC | Reference |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Ofloxacin | E. coli 06 | 32 to 4 µg/mL | mdpi.com |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Lomefloxacin | E. coli 06 | 16 to 2 µg/mL | mdpi.com |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Lomefloxacin | E. coli 06 | 16 to 3.2 µg/mL | mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,8-naphthyridine derivatives. researchgate.net Research has indicated that the presence of specific substituents on the 1,8-naphthyridine core plays a significant role in their biological activity. For example, the introduction of a fluorine atom into the 1,8-naphthyridine ring has led to the development of several potent 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with antimicrobial activity. nih.gov

Furthermore, the presence of a 4-chloro substituent on the phenyl ring of pyrazolinone and pyrazole nuclei attached to the 1,8-naphthyridine scaffold has been associated with increased activity against both bacteria and fungi. nih.gov The existence of a structure-activity relationship in these compounds is also evident in their ability to modulate antibiotic activity. mdpi.comnih.gov

Anticancer Research

The 1,8-naphthyridine scaffold is a promising framework for the development of novel anticancer agents. ekb.egnih.gov Derivatives of 1,8-naphthyridine have been shown to exert their anticancer effects through various mechanisms, including inducing apoptosis, causing cell cycle arrest, and inhibiting topoisomerase I and II. ekb.eg Some derivatives also act as tubulin polymerization inhibitors, protein kinase inhibitors, and DNA intercalating agents. ekb.egsemanticscholar.orgnih.gov

A number of 1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. nih.gov For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity. nih.gov

The table below presents the cytotoxic activity of some 1,8-naphthyridine derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 47 (a halogen-substituted 1,8-naphthyridine-3-carboxamide) | MIAPaCa | 0.41 µM | nih.govtandfonline.com |

| Compound 47 (a halogen-substituted 1,8-naphthyridine-3-carboxamide) | K-562 | 0.77 µM | nih.govtandfonline.com |

| Compound 36 (a halogen-substituted 1,8-naphthyridine-3-carboxamide) | PA-1 | 1.19 µM | nih.govtandfonline.com |

| Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | PA-1 | 0.41 µM | nih.govtandfonline.com |

| Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | SW620 | 1.4 µM | nih.govtandfonline.com |

| Compound 10c | MCF7 | 1.47 µM | researchgate.net |

| Compound 8d | MCF7 | 1.62 µM | researchgate.net |

| Compound 4d | MCF7 | 1.68 µM | researchgate.net |

| Compound 10f | MCF7 | 2.30 µM | researchgate.net |

| Compound 8b | MCF7 | 3.19 µM | researchgate.net |

| Compound 5b | MCF-7 | 11.25 ± 0.09 µM | tandfonline.com |

| Compound 5e | MCF-7 | 13.45 ± 0.09 µM | tandfonline.com |

| Compound 5b | A549 | 23.19 ± 0.45 µM | tandfonline.com |

| Compound 5e | A549 | 26.24 ± 0.41 µM | tandfonline.com |

| Compound 5b | SiHa | 29.22 ± 0.35 µM | tandfonline.com |

| Compound 5e | SiHa | 30.18 ± 0.39 µM | tandfonline.com |

SAR analysis has indicated that the presence of electron-withdrawing groups and hydrogen bond donors on the aryl rings of some 1,8-naphthyridine derivatives can substantially enhance their cytotoxic effects. tandfonline.com

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway in tumor cells. Derivatives of 1,8-naphthyridine have been shown to be effective inducers of apoptosis through various mechanisms.

Research has demonstrated that certain 1,8-naphthyridine derivatives can initiate apoptosis by affecting mitochondrial function. For instance, the compound 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine was found to cause an initial increase in mitochondrial membrane potential, which was followed by its loss, leading to the release of apoptogenic factors and subsequent cell death by apoptosis. nih.gov Other studies have shown that novel pyrazolo-naphthyridine derivatives can also induce apoptosis by decreasing the mitochondrial membrane potential and increasing the levels of activated caspase-9 and caspase-3/7 in cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov High oxidative stress, triggered by these compounds, can also lead to mitochondrial dysfunction and apoptosis in cancer cells. nih.gov

A study on novel 1,8-naphthyridine derivatives, specifically compounds 5g and 5p , revealed their ability to significantly increase the percentage of apoptotic cells in HepG-2 human liver cancer cells. bohrium.com These findings highlight the potential of 1,8-naphthyridine derivatives as pro-apoptotic agents in cancer therapy.

Table 1: Apoptosis Induction by 1,8-Naphthyridine Derivatives

| Compound | Cell Line | Observed Effect |

|---|---|---|

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | Alteration of mitochondrial membrane potential, release of apoptogenic factors. nih.gov |

| Pyrazolo-naphthyridine derivatives (5j , 5k ) | HeLa, MCF-7 | Decrease in mitochondrial membrane potential, activation of caspase-9 and -3/7. nih.gov |

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer drugs. 1,8-Naphthyridine derivatives have been found to interfere with cell cycle progression, leading to arrest at various phases and preventing cancer cell proliferation.

For example, the 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine derivative was shown to cause a significant percentage of treated carcinoma cells to arrest in the G2/M phase of the cell cycle. nih.gov This arrest is believed to be a consequence of the compound's effect on the microtubular network, which impairs the formation of the mitotic spindle. nih.gov

Similarly, a series of novel 1,8-naphthyridine derivatives demonstrated the ability to induce cell cycle arrest. Compounds 5g and 5p were found to cause cell cycle arrest at different phases in HepG-2 cells. bohrium.com Another study involving pyrazolo-naphthyridine derivatives 5j and 5k observed G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells. nih.gov The natural 1,7-naphthyridine alkaloid, Bisleuconothine A, has also been reported to induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov

Table 2: Cell Cycle Arrest Induced by Naphthyridine Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest |

|---|---|---|

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | G2/M nih.gov |

| Compounds 5g and 5p | HepG-2 | Various phases bohrium.com |

| Pyrazolo-naphthyridine derivatives (5j , 5k ) | HeLa, MCF-7 | G0/G1 nih.gov |

Topoisomerase I and II Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Targeting these enzymes is an effective strategy in cancer treatment. bohrium.com Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. ekb.eg

Vosaroxin is a well-known 1,8-naphthyridine derivative that targets topoisomerase II and has been in clinical trials. researchgate.net Inspired by this, researchers have developed new derivatives with significant topoisomerase inhibitory activity. A series of seventeen 1,8-naphthyridine derivatives were designed as potential topoisomerase II (Topo II) inhibitors, with compound 5p showing a potent inhibitory effect on topoisomerase IIβ. nih.gov Molecular docking studies suggested that 5p binds to the etoposide binding pocket of the enzyme, acting as a Topo II poison. nih.gov

Other studies have also confirmed the potential of these compounds as topoisomerase inhibitors. For instance, certain 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives have been evaluated for their interaction with topoisomerase II. researchgate.net Furthermore, some 1,8-naphthalimide derivatives, which share structural similarities, act as DNA intercalators that stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks. mdpi.com

Table 3: Topoisomerase Inhibition by 1,8-Naphthyridine Derivatives

| Compound/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| Vosaroxin | Topoisomerase II | Clinically investigated Topo II inhibitor. researchgate.net |

| Compound 5p | Topoisomerase IIβ | Potent inhibitory effect, binds to etoposide pocket. nih.gov |

| 2,7-dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | Investigated for binding and inhibition. researchgate.net |

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. researchgate.net They are formed by the polymerization of tubulin proteins. Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making it a validated anticancer strategy. researchgate.netdntb.gov.ua

A series of substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.gov The most cytotoxic of these compounds inhibited tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov Notably, compound 40 from this series was not only the most potent inhibitor of polymerization but also a strong inhibitor of colchicine binding to tubulin, with effects comparable to powerful antimitotic agents like podophyllotoxin and combretastatin A-4. nih.gov This indicates that these derivatives likely interact with the colchicine binding site on tubulin. mdpi.com

Table 4: Tubulin Polymerization Inhibition by 2-thienyl-1,8-naphthyridin-4-one Derivatives

| Compound | Activity | Comparison |

|---|---|---|

| 40 , 42 , 43 | Potent inhibitors of tubulin polymerization. nih.gov | Effects comparable to podophyllotoxin and combretastatin A-4. nih.gov |

| 40 | Most cytotoxic agent and most effective inhibitor of polymerization in the series; potent inhibitor of colchicine binding. nih.gov | |

Protein Kinase Inhibition

Protein kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for drug development. nih.gov Derivatives of 1,8-naphthyridine have been identified as inhibitors of several protein kinases. nih.govekb.eg

Novel hetarylaminonaphthyridine derivatives have been patented as inhibitors of ATP-consuming proteins, including kinases, for the treatment of tumors. google.com Specific kinases targeted by 1,8-naphthyridine derivatives include receptor tyrosine kinases like EGFR and fibroblast growth factor receptors, as well as casein kinase 2 (CK2) and c-Met kinase. nih.govresearchgate.net The inhibition of these kinases disrupts the signaling pathways that drive tumor growth and survival.

Table 5: Protein Kinases Targeted by 1,8-Naphthyridine Derivatives

| Kinase Target | Significance |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Involved in cell proliferation and survival. nih.gov |

| Casein Kinase 2 (CK2) | Plays a role in cell growth, proliferation, and suppression of apoptosis. nih.govresearchgate.net |

| c-Met Kinase | Involved in cell motility, invasion, and angiogenesis. nih.gov |

DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to DNA damage and triggering apoptosis. nih.gov The planar aromatic structure of the 1,8-naphthyridine core makes it a suitable scaffold for DNA intercalation. ekb.eg

Several studies have explored the DNA binding properties of naphthyridine and related naphthalimide derivatives. These compounds can bind to DNA through intercalation, causing changes in DNA conformation. researchgate.net For example, 1,8-naphthalimide derivatives are known to be effective DNA intercalators, which can lead to DNA denaturation and subsequent apoptosis of tumor cells. nih.govnih.gov This intercalation can also disrupt the function of enzymes like topoisomerase II. nih.gov Furthermore, molecular docking studies have shown that certain 1,8-naphthyridine derivatives can intercalate with the DNA segment of the topoisomerase II-DNA complex. researchgate.net A specially designed molecule, 1,8-naphthyridine-2,7-diamine (B168891), has even been studied for its potential to form stable triplets with both A:T and G:C base pairs, suggesting a strong interaction with the DNA structure. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. 1,8-Naphthyridine derivatives have been highlighted as potential angiogenesis inhibitors, adding another dimension to their anticancer profile. ekb.eg While this is a recognized mechanism for this class of compounds, detailed research findings specifically for 1,8-Naphthyridine-2,7-diol derivatives in this area are still emerging. The inhibition of protein kinases like c-Met and FGFRs by these derivatives can contribute to their anti-angiogenic effects, as these kinases are involved in signaling pathways that promote blood vessel formation. nih.gov

Ras Protein Inhibition

Ras proteins are a family of small GTPases that function as critical molecular switches in signaling pathways that control cell proliferation, differentiation, and survival. nih.gov Mutations in Ras genes are found in approximately 25% of all human cancers, leading to constitutively active proteins that drive tumor growth. nih.gov This makes the Ras pathway a prime target for cancer therapy. Direct pharmacological inhibition of Ras has been historically challenging. youtube.com

A promising strategy to counteract aberrant Ras signaling is to target other proteins that regulate its activity, such as the Son of Sevenless (SOS) proteins. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a dominant role in activating KRAS by catalyzing the exchange of GDP for GTP. nih.gov Therefore, inhibiting the KRAS-SOS1 interaction presents a viable therapeutic approach for treating KRAS-mutant cancers. nih.gov

Through a scaffold hopping strategy, researchers have designed and synthesized a series of novel naphthyridine derivatives as potent SOS1 inhibitors. nih.gov Among these, compound HH0043 , which features a 1,7-naphthyridine scaffold, displayed potent activity in both biochemical and cellular assays. nih.gov Oral administration of HH0043 resulted in significant tumor growth inhibition (TGI) of 76% in a xenograft mouse model of KRAS-mutated human lung cancer (NCI-H358). nih.gov This discovery has nominated HH0043 as a promising lead compound for the development of treatments for KRAS-driven cancers. nih.gov

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences (TTAGGG) to the ends of chromosomes, playing a crucial role in cellular immortality, a hallmark of cancer cells. The inhibition of telomerase is a significant strategy in anticancer drug development.

Research has shown that a dimeric form of a 2-amino-1,8-naphthyridine derivative can effectively bind to human telomeric DNA sequences. youtube.com This binding induces a significant conformational change in the DNA structure and inhibits the elongation of the telomeric sequence by telomerase, as demonstrated in a telomeric repeat elongation assay. youtube.com Cold spray ionization mass spectrometry confirmed that one to three molecules of the naphthyridine dimer bind to the dimer duplex of a 9-mer telomeric sequence d(TTAGGGTTA). youtube.com This interaction demonstrates the potential of 1,8-naphthyridine derivatives to act as telomerase inhibitors for cancer therapy. youtube.com

In Vitro and In Vivo Antitumor Evaluation

A wide range of 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies have identified several compounds with potent antitumor effects.

For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were tested for in vitro cytotoxicity. researchgate.net Compound 12 showed high cytotoxicity in the HBL-100 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.37 µM. researchgate.net Additionally, compound 17 was highly cytotoxic in the KB oral cancer cell line (IC50 = 3.7 µM), and compound 22 was effective against the SW-620 colon cancer cell line (IC50 = 3.0 µM). researchgate.net

In another study, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives demonstrated potent activity. nih.gov Compound 47 had IC50 values of 0.41 µM and 0.77 µM on MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines, respectively. nih.gov An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also showed potent cytotoxicity with IC50 values of 0.41 µM and 1.4 µM on PA-1 (ovarian) and SW620 (colon) cancer cell lines. nih.gov

Furthermore, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated against the MCF7 human breast cancer cell line. rsc.org Several of these derivatives, including 10c , 8d , 4d , 10f , and 8b , displayed superior activity to the reference drug staurosporine, with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. rsc.org

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 47 | MIAPaCa | Pancreatic | 0.41 | nih.gov |

| Compound 29 | PA-1 | Ovarian | 0.41 | nih.gov |

| Compound 47 | K-562 | Leukemia | 0.77 | nih.gov |

| Compound 12 | HBL-100 | Breast | 1.37 | researchgate.net |

| Compound 29 | SW620 | Colon | 1.4 | nih.gov |

| Compound 10c | MCF7 | Breast | 1.47 | rsc.org |

| Compound 8d | MCF7 | Breast | 1.62 | rsc.org |

| Compound 4d | MCF7 | Breast | 1.68 | rsc.org |

| Compound 10f | MCF7 | Breast | 2.30 | rsc.org |

| Compound 22 | SW-620 | Colon | 3.0 | researchgate.net |

| Compound 8b | MCF7 | Breast | 3.19 | rsc.org |

| Compound 17 | KB | Oral | 3.7 | researchgate.net |

Antiviral Properties

The 1,8-naphthyridine scaffold is an important pharmacophore for compounds exhibiting a range of antiviral activities, including against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). youtube.comyoutube.com

Anti-HCV Activity : A series of compounds with an imidazo[1,2-α] nih.govnih.govnaphthyridine core were designed and synthesized as potential anti-HCV agents. rsc.org Several of these compounds exhibited remarkable activity against HCV in a cell culture system, with half-maximal effective concentration (EC50) values ranging from 0.017 to 0.159 µM and low toxicity (CC50 > 25 µM). rsc.org These agents were found to exert their antiviral effect by targeting the viral entry process. rsc.org

Anti-HIV Activity : Certain 1,8-naphthyridone derivatives have been identified as potent inhibitors of HIV-1 replication. youtube.com The compound HM13N targets the HIV-1 Tat-mediated transcription process and shows potent antiviral activity in acutely, chronically, and latently infected cells. youtube.comrsc.org A key advantage of this compound is its high barrier to the development of resistance mutations in vitro. youtube.com Additionally, derivatives with a 1-hydroxy-1,8-naphthyridin-2(1H)-one core have been explored as inhibitors of HIV-1 RNase H. onclive.com

Anti-HSV Activity : Researchers have synthesized new 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines and evaluated their activity against HSV-1. researchgate.net One compound, 1h , was particularly effective, reducing the virus yield by 91% at a concentration of 50 µM while exhibiting low cytotoxicity. researchgate.net

Anti-inflammatory and Analgesic Activities

Derivatives of 1,8-naphthyridine have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov A study of 1,8-naphthyridine-3-carboxamides evaluated their anti-inflammatory properties by measuring their ability to modulate the levels of cytokines and chemokines secreted by dendritic cells. researchgate.net

In other research, a new group of 5-(alkylamino)-9-isopropyl nih.govyoutube.comtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives bearing a CONHR group at the 6-position were synthesized and tested. youtube.com These compounds exhibited very interesting anti-inflammatory properties in rats. youtube.com A related series of compounds proved to be endowed with prevalent analgesic activity, which was often associated with sedative effects in mice. youtube.com The anti-inflammatory and analgesic activities establish 1,8-naphthyridine derivatives as promising scaffolds for therapeutic research in these areas. nih.gov

Antihypertensive Activity

The therapeutic potential of 1,8-naphthyridine derivatives extends to cardiovascular diseases, with several compounds having been investigated for antihypertensive activity. nih.gov A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives were synthesized and evaluated for their ability to lower blood pressure.

These compounds were tested to determine a possible vasodilator mechanism of action. Several compounds showed satisfactory levels of potency, with pIC50 values (the negative log of the half-maximal inhibitory concentration) greater than 5. One compound, in particular, reached a pIC50 value of 6.92. Further investigation into selected compounds suggested that their vasorelaxing activity may be due to the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels.

| Compound | Potency (pIC50) | Source |

|---|---|---|

| Compound 23 | 6.92 | |

| Compound 22 | >5 | |

| Compound 27 | >5 | |

| Compound 28 | >5 | |

| Compound 29 | >5 | |

| Compound 47 | >5 | |

| Compound 48 | >5 |

Neurodegenerative and Immunomodulatory Disorder Treatment Potential

Recent studies have highlighted the potential of 1,8-naphthyridine derivatives in the treatment of neurodegenerative and immunomodulatory disorders, such as multiple sclerosis (MS). The cannabinoid receptor CB2 is a promising target for treating such disorders because it is primarily expressed in the immune system, and its activation is not associated with the psychoactive side effects linked to the CB1 receptor. rsc.org

A novel class of 1,8-naphthyridine derivatives has been shown to have high selectivity and affinity for the CB2 receptor. rsc.org In a study using activated lymphocytes from MS patients, these compounds blocked cell proliferation, down-regulated the production of the pro-inflammatory cytokine TNF-α, and inhibited key signaling pathways involving Akt, Erk, and NF-kB. rsc.org Notably, a 1,8-naphthyridin-2-one derivative reduced the levels of Cox-2 in lymphocytes from MS patients, an effect not observed in cells from healthy controls. rsc.org These findings suggest the potential application of these specific 1,8-naphthyridine derivatives in treating neuro-inflammation and support further investigation into their therapeutic use for MS. rsc.org

Antidepressant Properties

Derivatives of 1,8-naphthyridine have been identified as a promising scaffold for the development of agents targeting neurological disorders, including depression. nih.govnih.govresearchgate.net Research has focused on their ability to interact with key receptors in the central nervous system.

One area of investigation involves the antagonism of the 5-hydroxytryptamine3 (5-HT₃) receptor. A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives were synthesized and evaluated for their 5-HT₃ antagonism. researchgate.net This receptor is a well-established target for antiemetic drugs and has also been implicated in the pathophysiology of depression and anxiety.

The exploration of 1,8-naphthyridine derivatives as antidepressants is part of a broader effort to identify novel pharmacological facets of this versatile scaffold, moving beyond its traditional use in antimicrobial agents. nih.gov

Antioxidant Properties

The antioxidant potential of 1,8-naphthyridine derivatives has been a subject of considerable research. nih.govnih.gov These compounds have demonstrated the ability to act as free radical scavengers, which is a crucial mechanism for combating oxidative stress implicated in numerous diseases.

In a study evaluating a series of spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety, all synthesized compounds showed significant antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govdntb.gov.ua Notably, certain compounds exhibited activity comparable to the standard antioxidant, ascorbic acid. nih.govdntb.gov.ua Another study also highlighted a derivative, compound 8, for its high scavenging activity against the DPPH radical. dntb.gov.ua

The table below summarizes the antioxidant activity of selected 1,8-naphthyridine derivatives.

| Compound | IC₅₀ (μg/mL) | Standard (Ascorbic Acid) IC₅₀ (μg/mL) | Source |

| 8b (thiazolidinone derivative) | 17.68 ± 0.76 | 15.16 ± 0.43 | nih.govdntb.gov.ua |

| 4c (spiro β-Lactam derivative) | 18.53 ± 0.52 | 15.16 ± 0.43 | nih.govdntb.gov.ua |

| Compound 8 | 43.39 | Not Applicable | dntb.gov.ua |

IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

These findings underscore the potential of the 1,8-naphthyridine scaffold in the design of novel antioxidant agents. nih.gov

Anti-osteoporotic Activity

Synthetic derivatives of 1,8-naphthyridine have been identified for their potential anti-osteoporotic activity. nih.govresearchgate.netresearchgate.net The mechanism underlying this potential is attributed to their action as αvβ3 integrin antagonists. researchgate.netnih.gov The αvβ3 integrin is a receptor that plays a crucial role in the function of osteoclasts, the cells responsible for bone resorption. By antagonizing this receptor, 1,8-naphthyridine derivatives can potentially inhibit osteoclast activity, thereby preventing bone loss, which is the hallmark of osteoporosis.

β3 Antagonism and Phosphodiesterase 4 (PDE4) Inhibition

The 1,8-naphthyridine structure has been utilized to develop compounds with dual or selective inhibitory activities, including β3 antagonism and phosphodiesterase 4 (PDE4) inhibition. nih.govresearchgate.net

β3 Adrenoceptor Antagonism : Several 1,8-naphthyridine derivatives have been investigated as antagonists of the β3-adrenoceptor (β3-AR). nih.govnih.govnih.gov This receptor is predominantly found in adipose tissue and is involved in regulating lipolysis and thermogenesis. In a study on rat white adipocytes, newly synthesized 1,8-naphthyridine analogues were found to be potent antagonists of isoprenaline-induced lipolysis, a process mediated by β-adrenoceptors. nih.gov Specifically, a derivative designated as 3 (with a 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl substituent) and another designated as 10 (with a 7-methoxy-2-(4'-methoxybenzylamine)-6-amino-3-phenyl substituent) were identified as the most potent antagonists in the series. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition : The 1,8-naphthyridine scaffold has also been explored for its ability to inhibit phosphodiesterase 4 (PDE4). researchgate.netresearchgate.net PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. nih.govfrontiersin.org Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators. nih.govnih.gov The development of PDE4 inhibitors is a therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govresearchgate.net

Adenosine Receptor Agonistic Activity

Derivatives of 1,8-naphthyridine have been reported to possess adenosine receptor agonist activity. nih.govresearchgate.netnih.gov Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are G protein-coupled receptors involved in a wide range of physiological processes. acs.org They play significant roles in the cardiovascular, nervous, and immune systems. The ability of 1,8-naphthyridine derivatives to act as agonists at these receptors suggests their potential for therapeutic applications in conditions where modulation of adenosinergic signaling is beneficial. researchgate.net

Adrenoceptor Antagonism

The antagonism of adrenoceptors by 1,8-naphthyridine derivatives is a well-documented area of their biological activity. nih.govresearchgate.netnih.gov These compounds have been shown to act as β-adrenoceptor antagonists. nih.govnih.gov

Research into novel derivatives synthesized from 7-amino-2-hydroxy-4-morpholinomethyl-1,8-naphthyridine demonstrated their ability to inhibit isoproterenol-induced effects in ventricular myocytes. nih.gov The study revealed that these compounds could block both β₁ and β₂ receptors. Structure-activity relationship studies indicated that specific substitutions on the naphthyridine ring influence receptor affinity and blocking properties. For instance, analogues with a 7-hydroxy-2-piperazine substituent (designated as 9 ) showed a higher affinity for the β₁ receptor compared to methoxy derivatives. nih.gov Conversely, the reduction to 6-amino derivatives (e.g., compounds designated as 10 and 17 ) resulted in compounds with β₂ receptor blocking properties. nih.gov

The table below highlights key findings on specific 1,8-naphthyridine derivatives as adrenoceptor antagonists.

| Derivative Designation | Key Structural Feature(s) | Observed Activity | Source |

| 3 | 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl | Potent competitive antagonist of isoprenaline-induced lipolysis | nih.gov |

| 10 | 7-methoxy-2-(4'-methoxybenzylamine)-6-amino-3-phenyl | Potent antagonist of isoprenaline-induced lipolysis | nih.gov |

| 9 | 7-hydroxy-2-piperazine substituent | Higher affinity for β₁ receptor | nih.gov |

| 10 & 17 | 6-amino derivatives | Possess β₂ receptor blocking properties | nih.gov |

DNA Stabilizing Activity

Certain derivatives of 1,8-naphthyridine have been found to possess DNA stabilizing properties. researchgate.net This activity is often associated with the ability of a compound to intercalate between the base pairs of the DNA double helix or to bind to its grooves. Such interactions can lead to the stabilization of the DNA structure. This property is particularly relevant in the context of developing anticancer agents, as many chemotherapeutic drugs function by interfering with DNA replication and transcription in rapidly dividing cancer cells. researchgate.net The investigation into bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine has contributed to the understanding of these compounds as DNA stabilizing agents. researchgate.net

Pharmacokinetic and Physicochemical Property Optimization in Drug Development

In the realm of drug development, the optimization of pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and physicochemical properties is a critical determinant of a compound's therapeutic success. Derivatives of 1,8-naphthyridine have been the subject of extensive research to enhance their drug-like characteristics. researchgate.net